N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
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Overview
Description
The compound "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide" is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their wide range of biological activities, including antibacterial properties. The compound is structurally related to sulfonamide-based compounds, which are characterized by the presence of a sulfonamide functional group and are commonly used in medicinal chemistry for their inhibitory activity against various enzymes, such as carbonic anhydrases (CAs) .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of appropriate precursors, such as amines, thiols, or hydrazides, with sulfonyl chlorides or other sulfonamide derivatives. In the context of the provided papers, sulfonamides were prepared starting from a sulfanilamide derivative, which was reacted with aroylhydrazides, amines, or thiols to create a library of compounds incorporating various moieties, including thiadiazolyl groups . Another related synthesis process involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing three carbon atoms and two heteroatoms (nitrogen and sulfur). The presence of the sulfonamide group is crucial for the biological activity of these compounds, as it can interact with the active sites of enzymes. The specific substituents attached to the thiadiazole ring, such as the ethyl group and the tetrazolylsulfanyl moiety in the compound of interest, can significantly influence the compound's binding affinity and specificity towards target enzymes .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of reactive functional groups. For instance, the sulfonamide group can react with nucleophilic side chains of proteins, which is a key interaction for the inhibition of enzymes like carbonic anhydrases . The reactivity of these compounds can be further modified by the introduction of different substituents, which can affect the overall electronic distribution and steric factors, influencing the compound's reactivity and biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the sulfonamide group typically increases the compound's polarity, potentially enhancing its solubility in aqueous solutions. The stability of these compounds can be high, especially in the case of derivatives designed for biotechnological applications, where thermostability is a desired trait . The introduction of various substituents can also affect the compound's absorption spectrum, as seen with the formation of enamine adducts in the presence of nucleophiles .
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS2/c1-4-12-17-18-14(25-12)16-13(23)10(3)24-15-19-20-21-22(15)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,16,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYPOLJMGIUYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)SC2=NN=NN2C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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